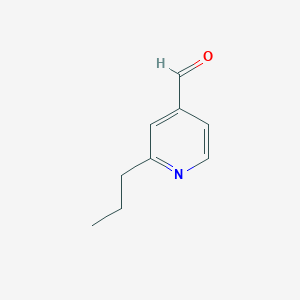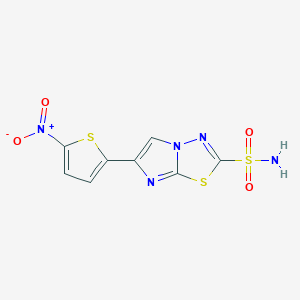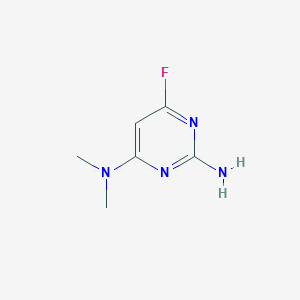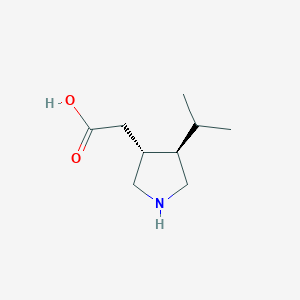
2-Propylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylisonicotinaldehyde, also known as PIAN, is a chemical compound that belongs to the family of isonicotinaldehyde derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-Propylisonicotinaldehyde is not fully understood. However, it has been suggested that 2-Propylisonicotinaldehyde exerts its biological effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
2-Propylisonicotinaldehyde has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Propylisonicotinaldehyde can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 2-Propylisonicotinaldehyde can reduce inflammation, enhance cognitive function, and improve motor function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Propylisonicotinaldehyde in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-Propylisonicotinaldehyde is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-Propylisonicotinaldehyde. One area of research is the development of new synthetic methods for 2-Propylisonicotinaldehyde, which could improve its yield and purity. Another area of research is the investigation of the molecular mechanisms underlying its biological effects, which could lead to the development of new therapeutic agents. Finally, the potential applications of 2-Propylisonicotinaldehyde in agriculture and industry should be further explored, which could lead to the development of new products and technologies.
Synthesis Methods
The synthesis of 2-Propylisonicotinaldehyde can be achieved through several methods, including the reaction of isonicotinic acid with propanal in the presence of a catalyst, the reaction of 2-amino-3-picoline with propanal, and the reaction of 2-propylpyridine with nitric acid. However, the most commonly used method is the reaction of isonicotinic acid with propanal, which yields 2-Propylisonicotinaldehyde with a high yield and purity.
Scientific Research Applications
2-Propylisonicotinaldehyde has been extensively studied for its potential applications in various fields. In medicine, 2-Propylisonicotinaldehyde has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to be effective in treating certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In agriculture, 2-Propylisonicotinaldehyde has been used as a plant growth regulator, insecticide, and fungicide. It has been found to enhance plant growth, increase crop yield, and protect crops from pests and diseases.
In industry, 2-Propylisonicotinaldehyde has been used as a raw material for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers.
properties
IUPAC Name |
2-propylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFDJKMZJPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)




![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)


![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)



